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Compound of Interest

Compound Name: Sampatrilat

Cat. No.: B1681431 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the in

vivo administration of Sampatrilat, a vasopeptidase inhibitor, in rodent models. Sampatrilat is
a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP),

making it a subject of interest for cardiovascular research, particularly in the context of

hypertension and heart failure.[1][2][3]

Mechanism of Action
Sampatrilat exerts its effects by simultaneously inhibiting two key enzymes in cardiovascular

regulation:

Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, Sampatrilat blocks the

conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to

vasodilation and a reduction in blood pressure.[4][5]

Neutral Endopeptidase (NEP): Inhibition of NEP prevents the breakdown of natriuretic

peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These

peptides promote vasodilation, natriuresis, and diuresis, further contributing to blood

pressure reduction and beneficial effects on cardiac function.[1][4][6]
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The dual inhibition of ACE and NEP offers a synergistic approach to managing cardiovascular

diseases by both reducing vasoconstrictor and proliferative mediators and increasing

vasodilatory and cardioprotective peptides.[1][7]

Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies with Sampatrilat and

other vasopeptidase inhibitors in rodents. This data can be used as a reference for

experimental design.

Table 1: In Vivo Efficacy of Sampatrilat in a Rat Model of Chronic Heart Failure

Parameter Control (Untreated)
Sampatrilat-treated
(30 mg/kg/day, oral)

Reference

Mortality Rate 57% 20%

Effect on Arterial

Blood Pressure
Not reported No significant effect

Left Ventricular End-

Diastolic Pressure
Increased Attenuated increase

Heart Weight Increased Attenuated increase

Cardiac Collagen

Content
Increased Attenuated increase

Table 2: Dose-Dependent Effects of Vasopeptidase Inhibitors on ACE and NEP in Rodents
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Compound Dose (oral)
Animal
Model

% ACE
Inhibition

% NEP
Inhibition

Reference

Omapatrilat 0.03 mg/kg Rat 19% (lung) Not reported [5]

0.1 mg/kg Rat 61% (lung) Not reported [5]

0.3 mg/kg Rat 76% (lung) Not reported [5]

1 mg/kg Rat >90% 54% (renal) [5]

10 mg/kg Rat >90% 78% (renal) [5]

40 mg/kg/day Rat
Maximal

(renal)

Maximal

(renal)
[1]

Gemopatrilat 1 mg/kg Rat
Significant

(plasma)

Not

significant

(renal)

[2]

3 mg/kg Rat
Significant

(plasma)

Significant

(renal)
[2]

10 mg/kg Rat
Significant

(plasma)

Significant

(renal)
[2]

Table 3: Effects of Omapatrilat on Blood Pressure in Hypertensive Rats
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Treatment Dose (oral) Duration
Animal
Model

Systolic
Blood
Pressure
(mmHg)

Reference

Control Vehicle 10 weeks

Stroke-Prone

Spontaneousl

y

Hypertensive

Rat

230 ± 2 [4]

Omapatrilat 40 mg/kg/day 10 weeks

Stroke-Prone

Spontaneousl

y

Hypertensive

Rat

145 ± 3 [4]

Experimental Protocols
Protocol 1: Oral Administration of Sampatrilat in a Rat
Model of Chronic Heart Failure
This protocol is based on a study investigating the effects of Sampatrilat on cardiac

remodeling and function in rats with chronic heart failure induced by left coronary artery

ligation.

1. Animal Model:

Male Wistar rats (or other appropriate strain) weighing 200-250 g.

Induction of chronic heart failure via ligation of the left coronary artery. Sham-operated

animals should be used as controls.

2. Preparation of Sampatrilat Solution:

A suggested vehicle for oral administration of Sampatrilat can be prepared as follows:

Dissolve the required amount of Sampatrilat in Dimethyl sulfoxide (DMSO).
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Add PEG300 and mix thoroughly.

Add Tween-80 and mix.

Finally, add saline to reach the desired final concentration. Note: The final volume of each

solvent should be carefully calculated to ensure solubility and safety.

For a 30 mg/kg dose, a common concentration to prepare is 3 mg/mL, which would require

administering 10 mL/kg of the solution.

3. Dosing Regimen:

Administer Sampatrilat at a dose of 30 mg/kg once daily via oral gavage.

The treatment period in the cited study was from the 1st to the 6th week after the coronary

artery ligation surgery.

4. Monitoring and Endpoints:

Mortality: Record daily.

Hemodynamic Parameters: Measure parameters such as left ventricular end-diastolic

pressure at the end of the study.

Cardiac Remodeling: Assess heart weight and cardiac collagen content post-mortem.

Enzyme Activity: Measure tissue ACE and NEP activity from heart or kidney homogenates to

confirm target engagement.

Protocol 2: General Protocol for Evaluating the
Antihypertensive Effects of Sampatrilat in
Spontaneously Hypertensive Rats (SHR)
This protocol is a general guideline for assessing the blood pressure-lowering effects of

Sampatrilat, based on studies with similar vasopeptidase inhibitors.

1. Animal Model:
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Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, with

established hypertension.

Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

2. Dose Selection:

Based on data from other vasopeptidase inhibitors, a dose range of 10-40 mg/kg/day can be

explored. A dose-response study is recommended to determine the optimal dose.

3. Preparation of Dosing Solution:

Prepare the Sampatrilat solution for oral gavage as described in Protocol 1.

4. Dosing and Blood Pressure Measurement:

Acclimatize the rats to the blood pressure measurement procedure (e.g., tail-cuff method) for

several days before the start of the experiment.

Record baseline blood pressure for 2-3 days before initiating treatment.

Administer Sampatrilat or vehicle orally once daily for the desired treatment period (e.g., 4-8

weeks).

Measure blood pressure at regular intervals during the treatment period (e.g., weekly or bi-

weekly).

5. End-of-Study Analysis:

At the end of the treatment period, collect blood samples for analysis of plasma ACE activity

and biomarkers.

Harvest organs such as the heart, aorta, and kidneys for histological analysis and

measurement of tissue ACE and NEP activity.
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Caption: Mechanism of action of Sampatrilat.

Experimental Workflow for In Vivo Administration of
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Caption: Experimental workflow for Sampatrilat administration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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